molecular formula C17H19FN4S B607469 Flumezapine CAS No. 61325-80-2

Flumezapine

Cat. No. B607469
CAS RN: 61325-80-2
M. Wt: 330.4254
InChI Key: JBHUBOISLBWHAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Flumezapine is a thioeno[2,3-b][1,5]benzodiazepine akin to olanzapine . Its molecular formula is C17H19FN4S, and it has a molar mass of 330.43 g·mol−1 .

Scientific Research Applications

  • Flumezapine's Interaction with Amfonelic Acid : A study by Fuller and Snoddy (1985) found that flumezapine, along with zotepine and clozapine, did not show synergism with amfonelic acid in elevating striatal concentrations of 3,4‐dihydroxyphenylacetic acid (DOPAC) in rats. This suggests that 5‐hydroxytryptamine (5‐HT) receptor blockade does not prevent synergism with amfonelic acid, providing insights into the drug's neurochemical interactions (Fuller & Snoddy, 1985).

  • Antagonism of Central Dopamine and Serotonin Receptors : In another study by Fuller and Mason (1986), flumezapine was shown to antagonize increases in serum corticosterone concentration caused by a serotonin agonist, quipazine, and a dopamine agonist, pergolide, in rats. This indicates that flumezapine is a potent blocker of dopamine D2 and some serotonin receptors, which is important for understanding its neuropharmacological profile (Fuller & Mason, 1986).

  • Comparative Studies with Other Antidepressants : Research on other antidepressants, such as fluoxetine, provides context for understanding the broader implications of drugs like flumezapine. For example, Svenningsson et al. (2002) explored the molecular basis of fluoxetine's (Prozac) clinical efficacy, particularly its impact on the phosphorylation state of dopamine- and cAMP-regulated phosphoprotein (DARPP-32) in various brain regions (Svenningsson et al., 2002).

  • Environmental Impact of Antidepressants : Research by Weinberger and Klaper (2014) on fluoxetine (Prozac) showed its impact on behavior and reproduction in fish, highlighting the environmental consequences of pharmaceuticals in surface waters. Such studies are crucial for understanding the broader ecological implications of antidepressant drugs (Weinberger & Klaper, 2014).

Mechanism of Action

Flumezapine is an antipsychotic, due to its antagonism of dopamine receptors in the brain . Like other antipsychotics, it also antagonizes other receptors in the brain, such as the muscarinic receptors . In comparison to clozapine, another antipsychotic, Flumezapine’s antidopaminergic to anticholinergic ratio is 5 times higher, indicating higher dopamine receptor blockade with less anticholinergic properties .

Safety and Hazards

Flumezapine was noted to be toxic in the clinical trial that led to the cessation of its development as a drug . The administration of Flumezapine led to the adverse effects of elevating the plasma concentration of creatine phosphokinase (CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT) . These liver enzyme elevation risks are similar to that of the neuroleptic drug chlorpromazine . Flumezapine also induced extrapyramidal symptoms (EPS) in patients during early clinical trials .

properties

IUPAC Name

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4S/c1-11-9-13-16(22-7-5-21(2)6-8-22)19-15-10-12(18)3-4-14(15)20-17(13)23-11/h3-4,9-10,20H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHUBOISLBWHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976813
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumezapine

CAS RN

61325-80-2
Record name Flumezapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61325-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumezapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061325802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumezapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA9GM10X6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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